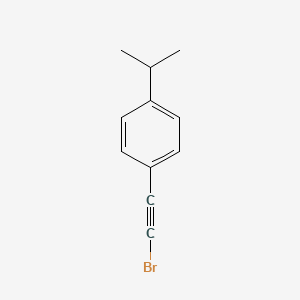
3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride
描述
3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride: is a synthetic organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group attached to the pyridinium ring, along with a decylcarbamoylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride typically involves the reaction of pyridine derivatives with carbamoyl chloride and decylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Pyridine, carbamoyl chloride, decylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines; reactions are carried out in polar solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding amine or alcohol derivatives.
科学研究应用
Chemistry: 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various pyridinium-based compounds and can be employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics or disinfectants.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: In industrial applications, this compound is used as a surfactant or emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds in aqueous solutions.
作用机制
The mechanism of action of 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes, causing cell death.
相似化合物的比较
- 3-Carbamoyl-1-methylpyridinium chloride
- 3-Dodecylcarbamoyl-1-methylpyridinium chloride
- 1-Methylnicotinamide chloride
Comparison: Compared to similar compounds, 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride is unique due to its specific substituents, which confer distinct physicochemical properties. For instance, the decylcarbamoylmethyl group enhances its hydrophobicity, making it more effective as a surfactant or emulsifying agent. Additionally, its specific structure may result in different biological activities, such as enhanced antimicrobial properties compared to its analogs.
属性
IUPAC Name |
1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-2-3-4-5-6-7-8-9-12-20-17(22)15-21-13-10-11-16(14-21)18(19)23;/h10-11,13-14H,2-9,12,15H2,1H3,(H2-,19,20,22,23);1H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKYGFNVFQGNIQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=O)C[N+]1=CC=CC(=C1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN3O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)
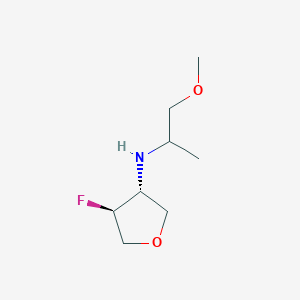
![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)
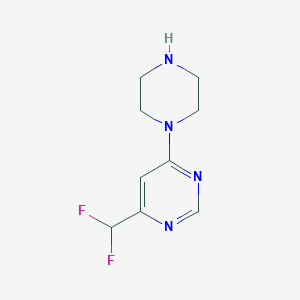
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)
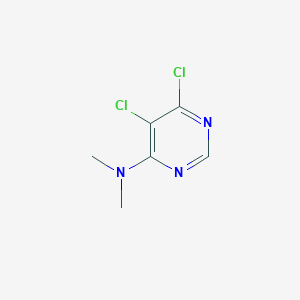
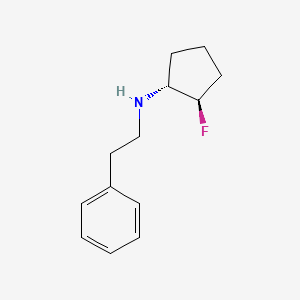
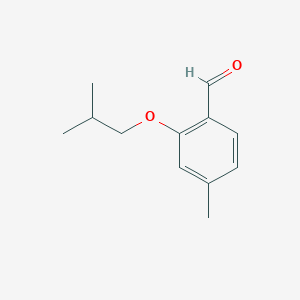
![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)
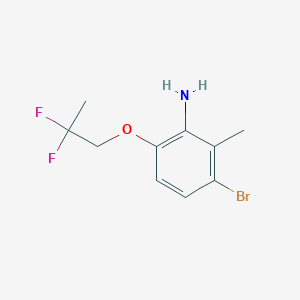
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
